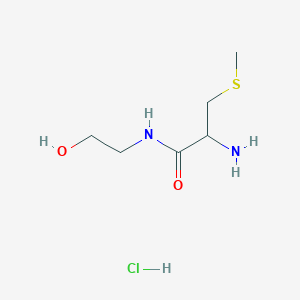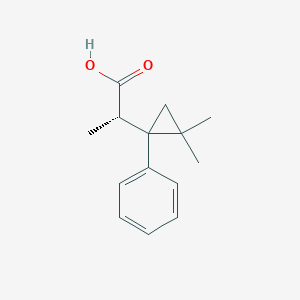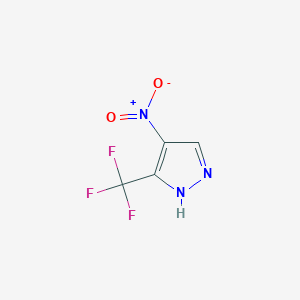![molecular formula C17H23N5O3 B2466383 8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887671-97-8](/img/structure/B2466383.png)
8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a derivative of xanthines . It is similar to 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), which is a potent and selective antagonist for the adenosine A1 receptor .
Molecular Structure Analysis
The molecular formula of this compound is C16H24N4O2 . It belongs to the class of organic compounds known as xanthines, which are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione, showing that these compounds are potent ligands for the 5-HT(1A) receptor. One derivative displayed anxiolytic-like activity in mice, comparable to Diazepam, and behaved like antidepressants in certain tests (Zagórska et al., 2009).
Molecular Studies and SAR
Further molecular studies and structure-activity relationship (SAR) investigations by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, identifying potent ligands for 5-HT1A and 5-HT7 receptors. These studies highlight the potential for developing new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2015).
Mesoionic Purinone Analogs
Research by Coburn and Taylor (1982) on mesoionic purinone analogs, similar to purine-2,8-dione, showed these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. This study adds to the understanding of the chemical behavior of purinone analogs (Coburn & Taylor, 1982).
Evaluation as Potential Antidepressant Agents
A 2016 study by Zagórska et al. evaluated fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione as potential antidepressant agents. This study identified compounds with significant receptor ligand potential and antidepressant/anxiolytic properties (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterase Activity
A study by Zagórska et al. (2016) synthesized octahydro- and dihydro-isoquinolin-yl-alkyl derivatives of imidazo-purines, evaluating their receptor affinity and phosphodiesterase activity. This research provided insights into the structure-activity relationships important for receptor and enzyme activity (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of imidazo[2,1-f]purine-2,4-dione derivatives. They identified compounds with significant antidepressant-like effects and examined their pharmacokinetic properties and side effects, contributing to the understanding of their therapeutic potential (Partyka et al., 2020).
Propiedades
IUPAC Name |
6-cyclopentyl-2-(3-hydroxypropyl)-4,7-dimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N5O3/c1-11-10-21-13-14(18-16(21)22(11)12-6-3-4-7-12)19(2)17(25)20(15(13)24)8-5-9-23/h10,12-13,23H,3-9H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOWUJCJUZDNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(N1C3CCCC3)N=C4C2C(=O)N(C(=O)N4C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N5O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)


![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2466310.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)

![[(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride](/img/structure/B2466317.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)